2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride
Description
2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride (CAS: 168077-31-4, molecular formula: C₁₂H₁₇ClN₂O₂) is a piperidine derivative featuring a pyridin-4-yl group attached to the piperidine nitrogen and an acetic acid moiety at the 4-position of the piperidine ring .
Properties
IUPAC Name |
2-(1-pyridin-4-ylpiperidin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)9-10-3-7-14(8-4-10)11-1-5-13-6-2-11;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACHDDHQKZLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Substitution with Pyridine: The piperidine ring is then substituted with a pyridine ring at the 4-position. This can be achieved through nucleophilic substitution reactions.
Introduction of the Acetic Acid Moiety: The acetic acid moiety is introduced via a reaction with acetic anhydride or acetyl chloride under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.
PROTAC Development: Acts as a semi-flexible linker in the design of PROTACs for targeted protein degradation.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. In the context of PROTACs, the compound serves as a linker that brings the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex and the recruitment of the proteasome for protein degradation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Diversity: The target compound’s pyridin-4-yl group distinguishes it from analogs with phenyl-based substituents (e.g., 9a–9c, ).
- Synthetic Challenges: Analogs like 9c (39% yield) and 9a (45% yield) exhibit lower yields due to steric hindrance from bulky groups (e.g., t-Boc) or reactive intermediates (e.g., acetyl) .
- Functional Group Impact : Ester derivatives (e.g., ethyl 2-(piperidin-4-yl)acetate) lack the free carboxylic acid, reducing hydrophilicity compared to the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 9b (4-Cyanophenyl) | 9c (4-(t-Boc)phenyl) | Ethyl Ester Analog |
|---|---|---|---|---|
| Water Solubility | Moderate* | Low | Very low | Low |
| Polarity | High | Moderate | Low | Low |
| Stability | Stable | Stable | Hydrolytically labile | Stable |
*Inferred from the polar pyridinyl and carboxylic acid groups .
Key Observations :
- The target compound’s pyridinyl group and ionizable acetic acid moiety likely enhance aqueous solubility compared to analogs with non-polar substituents (e.g., t-Boc in 9c) .
- The ethyl ester analog’s lower polarity aligns with its ester group, which is less hydrophilic than a free acid .
Biological Activity
2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid hydrochloride is a novel compound characterized by its unique structure, which includes a piperidine ring substituted with a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the context of central nervous system disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₆N₂O₂
- Molecular Weight : 220.27 g/mol
- Functional Groups : Carboxylic acid and amine functionalities
The presence of these functional groups suggests that the compound may interact with various biological targets, making it a candidate for drug development.
Research indicates that 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid hydrochloride interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders such as anxiety and depression. The compound's structural similarities to known neuroactive compounds suggest it may modulate these systems effectively.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| CNS Activity | Potential efficacy in treating anxiety and depression through modulation of neurotransmitter systems. |
| Receptor Interaction | Significant binding affinity to serotonin and dopamine receptors. |
| Neuroprotective Effects | May exhibit protective effects against neurodegenerative processes. |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid hydrochloride:
-
Study on Neuropharmacological Effects :
- A study examined the compound's effects on animal models of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound may enhance serotonergic activity.
-
Binding Affinity Assays :
- In vitro assays demonstrated that 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid hydrochloride has a high binding affinity for serotonin 5-HT1A and dopamine D2 receptors. This interaction is crucial for its potential use in treating mood disorders.
-
Pharmacokinetics Study :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, indicating that the compound could be developed into an effective therapeutic agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid hydrochloride, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(Piperidin-4-yl)acetic acid | C₇H₁₃NO₂ | Simpler structure, lacks pyridine substitution |
| 1-(Pyridin-2-yl)methylpiperidine | C₁₁H₁₄N₂ | Different positioning of the pyridine ring |
| N-(Pyridin-3-yl)propionamide | C₉H₉N₃O | Contains an amide group instead of an acid |
The presence of both piperidine and pyridine rings in 2-[1-(Pyridin-4-yl)piperidin-4-yl]acetic acid distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
